An In-depth Technical Guide to the Synthesis and Characterization of 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidines
An In-depth Technical Guide to the Synthesis and Characterization of 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidines
For Researchers, Scientists, and Drug Development Professionals
The 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous potent and selective inhibitors of key signaling proteins implicated in cancer and other diseases. This guide provides a comprehensive overview of the synthesis, characterization, and biological significance of this important heterocyclic system, with a focus on practical experimental details and data interpretation.
Introduction: A Scaffold of Therapeutic Importance
The 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine nucleus, a fusion of a pyrimidine and a piperidine ring, has garnered significant attention in drug discovery.[1] Its rigid, three-dimensional structure allows for precise orientation of substituents to interact with biological targets. Notably, this scaffold is the core of Adagrasib, a selective covalent inhibitor of the KRAS G12C mutant protein, which has been approved for the treatment of non-small cell lung cancer.[1][2][3][4][5][6] Derivatives of this scaffold have also shown potent activity as inhibitors of Axl receptor tyrosine kinase and extracellular signal-regulated kinase 2 (Erk2), highlighting its versatility in targeting diverse protein families.[2][7][8][9]
The therapeutic potential of these compounds stems from the ability to selectively functionalize the core at multiple positions, primarily at the C2, C4, and C7 positions.[1][10] This allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties. Common synthetic strategies involve nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling.[1][10]
Synthesis of the 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Core and Key Intermediates
A common and versatile starting material for the synthesis of substituted 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidines is the 2,4-dichloro derivative, often protected at the piperidine nitrogen with a tert-butyloxycarbonyl (Boc) group.
Synthesis of tert-Butyl 2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-7-carboxylate
This key intermediate can be prepared from 2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride. The following is a representative experimental protocol.
Experimental Protocol:
To a solution of 2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride (1.33 mmol) in dichloromethane (DCM, 30 mL) at 0 °C, triethylamine (TEA, 2.0 mmol) and di-tert-butyl dicarbonate ((Boc)2O, 1.6 mmol) are added. The resulting solution is stirred at room temperature for 16 hours. The reaction mixture is then diluted with water (30 mL) and DCM (30 mL). The layers are separated, and the aqueous phase is extracted with DCM (2 x 30 mL). The combined organic layers are washed with brine and dried over sodium sulfate. After filtration and removal of the solvent under reduced pressure, the crude product is purified by flash chromatography (hexane/ethyl acetate) to yield the desired product.[11]
Characterization Data for tert-Butyl 2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-7-carboxylate:
| Characterization Method | Data |
| ¹H NMR (300 MHz, CDCl₃) | δ 4.62 (s, 2H), 3.72 (t, J=5.9 Hz, 2H), 2.83 (t, J=5.6 Hz, 2H), 1.47 (s, 9H) |
| LRMS (M+H⁺) m/z | Calculated: 305.17; Found: 305.24 |
Functionalization of the Tetrahydropyridopyrimidine Core
The 2,4-dichloro intermediate serves as a versatile platform for introducing diversity at the C2 and C4 positions through sequential nucleophilic aromatic substitution (SNAr) reactions. The C4 position is generally more reactive towards nucleophilic attack.
General Workflow for a Two-Step SNAr Functionalization
The following diagram illustrates a typical workflow for the synthesis of a disubstituted 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine, exemplified by the initial steps in the synthesis of Adagrasib.
Caption: General workflow for the sequential SNAr functionalization of the tetrahydropyridopyrimidine core.
Suzuki Coupling for C-C Bond Formation
The Suzuki-Miyaura cross-coupling reaction is a powerful method for introducing aryl or heteroaryl substituents, typically at the C2 or C4 positions, by coupling the corresponding chloro-substituted precursor with a boronic acid or ester.
General Experimental Protocol for Suzuki Coupling:
In a reaction vessel equipped with a stirrer, the chloro-tetrahydropyridopyrimidine derivative (1 equiv.), the boronic acid or ester (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05-0.1 equiv.), and a base (e.g., Cs₂CO₃ or K₂CO₃, 2-3 equiv.) are combined. Anhydrous solvents such as 1,4-dioxane and water are added. The mixture is degassed with an inert gas (e.g., argon) for 10-15 minutes. The reaction is then heated, often under microwave irradiation, at a temperature ranging from 85 to 120 °C until completion, as monitored by TLC or LC-MS. After cooling, the reaction mixture is typically filtered, diluted with an organic solvent, washed with water and brine, dried, and concentrated. The crude product is then purified by column chromatography.
Characterization Techniques
The structural elucidation and purity assessment of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine derivatives rely on a combination of standard spectroscopic and spectrometric techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the structure of the synthesized compounds. The number of signals, their chemical shifts, multiplicities, and coupling constants provide detailed information about the molecular framework and the position of substituents.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the synthesized molecules, which in turn confirms their elemental composition.
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X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional structure of the molecule in the solid state, including relative and absolute stereochemistry.
Table of Representative ¹H NMR Data for Substituted Tetrahydropyridopyrimidines:
| Compound/Substituent | Position | Chemical Shift (δ, ppm) | Multiplicity |
| tert-Butyl 2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-7-carboxylate | CH₂ (C5) | 4.62 | s |
| CH₂ (C6) | 3.72 | t | |
| CH₂ (C8) | 2.83 | t | |
| Boc (CH₃) | 1.47 | s | |
| Adagrasib (MRTX849) | Naphthyl-H | 7.0-8.5 | m |
| Piperidine/Piperazine-H | 1.5-5.0 | m |
Note: This table provides illustrative data; specific shifts will vary depending on the full substitution pattern and the solvent used.
Biological Activity and Signaling Pathways
Derivatives of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine have been primarily investigated as inhibitors of protein kinases involved in oncogenic signaling.
Inhibition of the KRAS G12C Pathway
The KRAS protein is a small GTPase that acts as a molecular switch in the cell.[12] The G12C mutation locks KRAS in an active, GTP-bound state, leading to constitutive activation of downstream pro-proliferative signaling pathways, most notably the RAF-MEK-ERK (MAPK) pathway.[1][13][14][15] Inhibitors based on the tetrahydropyridopyrimidine scaffold, such as Adagrasib, covalently bind to the mutant cysteine-12, trapping KRAS G12C in its inactive GDP-bound state and thereby blocking downstream signaling.[14]
Caption: Simplified KRAS G12C signaling pathway and the mechanism of inhibition by Adagrasib.
Inhibition of the Axl Signaling Pathway
Axl is a receptor tyrosine kinase that, upon binding its ligand Gas6, dimerizes and autophosphorylates, activating downstream pathways such as PI3K/AKT and MAPK/ERK.[7][10][16][17][18] Overexpression of Axl is associated with cancer progression and drug resistance. Tetrahydropyridopyrimidine-based inhibitors can block the kinase activity of Axl, thereby inhibiting these downstream survival signals.[7][9]
Caption: Overview of the Axl signaling pathway and its inhibition.
Inhibition of the Erk2 Signaling Pathway
Erk2 (also known as MAPK1) is a key downstream effector in the MAPK/ERK cascade.[19][20][21][22][23] Its activation through phosphorylation by MEK leads to the phosphorylation of numerous substrates that regulate cell proliferation and differentiation.[19][23] The discovery of tetrahydropyridopyrimidine-based Erk2 inhibitors demonstrates the scaffold's utility in targeting nodes further down this critical signaling pathway.[2][8]
Caption: The final stage of the MAPK cascade showing Erk2 activation and inhibition.
Conclusion
The 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, offering a versatile platform for the development of targeted therapies. A deep understanding of its synthesis and characterization is crucial for researchers aiming to design and develop novel drug candidates. The synthetic routes are well-established, allowing for systematic exploration of the chemical space around the core, while a suite of analytical techniques provides robust characterization of the resulting molecules. The proven success of this scaffold in inhibiting critical oncogenic pathways like KRAS, Axl, and Erk underscores its continued importance in the pursuit of new and effective treatments for cancer and other diseases.
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